N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide is a compound that combines the structural features of adamantane, quinoline, and carboxamide Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce the ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline and glycerol in the presence of sulfuric acid, followed by cyclization and oxidation steps.
Coupling Reaction: The adamantane derivative is then coupled with the quinoline derivative through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve the central nervous system due to the adamantane moiety’s ability to cross the blood-brain barrier.
Materials Science: The rigid structure of adamantane can impart desirable physical properties to materials, making this compound useful in the development of advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate the compound’s entry into cells, while the quinoline moiety can interact with various enzymes or receptors. This dual functionality allows the compound to modulate biological processes effectively.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Rimantadine: Another adamantane derivative with antiviral properties.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide is unique due to its combination of adamantane and quinoline structures, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N2O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H30N2O/c1-18(28-15-19-11-20(16-28)13-21(12-19)17-28)29-27(31)24-14-26(22-7-3-2-4-8-22)30-25-10-6-5-9-23(24)25/h2-10,14,18-21H,11-13,15-17H2,1H3,(H,29,31) |
InChI Key |
PPUSDFQWABGPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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